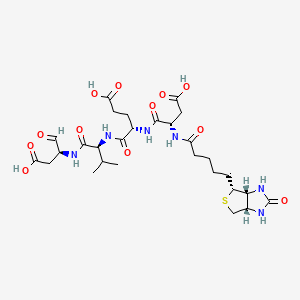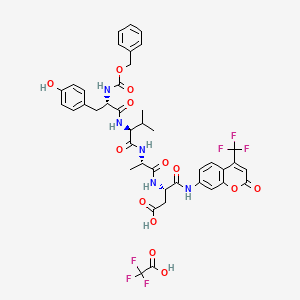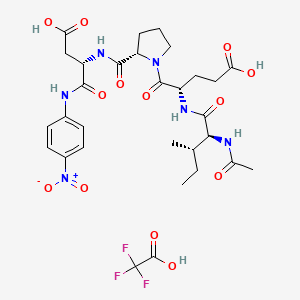
Ac-IEPD-pNA (trifluoroacetate salt)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ac-IEPD-pNA (trifluoroacetate salt) is a colorimetric substrate used primarily for detecting the activity of granzyme B and caspase-8 enzymes. The compound’s full chemical name is N-acetyl-L-isoleucyl-L-α-glutamyl-L-prolyl-N-(4-nitrophenyl)-L-α-asparagine, trifluoroacetate salt . It is widely used in biochemical research to measure enzyme activity through colorimetric detection at 405 nm .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ac-IEPD-pNA (trifluoroacetate salt) involves the sequential coupling of amino acids to form the peptide chain. The process typically starts with the protection of amino groups and carboxyl groups to prevent unwanted reactions. The peptide chain is then assembled using solid-phase peptide synthesis (SPPS) techniques, where each amino acid is added one at a time .
Protection of Amino Groups: The amino groups of the amino acids are protected using tert-butyloxycarbonyl (Boc) or fluorenylmethyloxycarbonyl (Fmoc) groups.
Coupling Reactions: The protected amino acids are coupled using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).
Deprotection: The protecting groups are removed using trifluoroacetic acid (TFA) or piperidine.
Cleavage from Resin: The peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).
Industrial Production Methods
Industrial production of Ac-IEPD-pNA (trifluoroacetate salt) follows similar synthetic routes but on a larger scale. The process involves automated peptide synthesizers to ensure high yield and purity. The final product is purified using high-performance liquid chromatography (HPLC) and lyophilized to obtain a solid form .
Chemical Reactions Analysis
Types of Reactions
Ac-IEPD-pNA (trifluoroacetate salt) primarily undergoes enzymatic cleavage reactions. Granzyme B and caspase-8 enzymes preferentially bind to and cleave the Ile-Glu-Pro-Asp (IEPD) peptide sequence to release p-nitroanilide (pNA) .
Common Reagents and Conditions
Enzymes: Granzyme B and caspase-8
Buffers: Phosphate-buffered saline (PBS) or Tris-buffered saline (TBS)
Detection: Colorimetric detection at 405 nm
Major Products Formed
The major product formed from the enzymatic cleavage of Ac-IEPD-pNA (trifluoroacetate salt) is p-nitroanilide (pNA), which can be quantified by measuring the absorbance at 405 nm .
Scientific Research Applications
Ac-IEPD-pNA (trifluoroacetate salt) is widely used in scientific research for the following applications:
Enzyme Activity Assays: It is used as a substrate to measure the activity of granzyme B and caspase-8 enzymes in various biological samples.
Apoptosis Studies: The compound is used to study apoptosis (programmed cell death) by detecting the activity of caspase-8, a key enzyme involved in the apoptotic pathway.
Drug Screening: It is used in high-throughput screening assays to identify potential inhibitors or activators of granzyme B and caspase-8.
Cancer Research: The compound is used to study the role of granzyme B and caspase-8 in cancer cell death and immune response.
Mechanism of Action
Ac-IEPD-pNA (trifluoroacetate salt) exerts its effects by serving as a substrate for granzyme B and caspase-8 enzymes. These enzymes bind to the Ile-Glu-Pro-Asp (IEPD) peptide sequence and cleave it to release p-nitroanilide (pNA). The release of p-nitroanilide can be quantified by measuring the absorbance at 405 nm, providing a measure of enzyme activity .
Comparison with Similar Compounds
Similar Compounds
Ac-DEVD-pNA: A substrate for caspase-3, which cleaves the Asp-Glu-Val-Asp (DEVD) peptide sequence to release p-nitroanilide.
Ac-LEHD-pNA: A substrate for caspase-9, which cleaves the Leu-Glu-His-Asp (LEHD) peptide sequence to release p-nitroanilide.
Uniqueness
Ac-IEPD-pNA (trifluoroacetate salt) is unique due to its specificity for granzyme B and caspase-8 enzymes. This specificity makes it a valuable tool for studying the activity of these enzymes in various biological processes, particularly in apoptosis and immune response .
Properties
Molecular Formula |
C30H39F3N6O13 |
|---|---|
Molecular Weight |
748.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[(2S)-2-[[(2S)-3-carboxy-1-(4-nitroanilino)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C28H38N6O11.C2HF3O2/c1-4-15(2)24(29-16(3)35)27(42)31-19(11-12-22(36)37)28(43)33-13-5-6-21(33)26(41)32-20(14-23(38)39)25(40)30-17-7-9-18(10-8-17)34(44)45;3-2(4,5)1(6)7/h7-10,15,19-21,24H,4-6,11-14H2,1-3H3,(H,29,35)(H,30,40)(H,31,42)(H,32,41)(H,36,37)(H,38,39);(H,6,7)/t15-,19-,20-,21-,24-;/m0./s1 |
InChI Key |
WIDZNAURMGQRCO-QIWSZQIESA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)C.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[4-(Difluoromethoxy)phenyl]-5-(3-phenylpropyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796983.png)

![3-[4-(Difluoromethoxy)phenyl]-5-[2-(3,4-difluorophenyl)-2-fluoroethoxy]-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10796995.png)
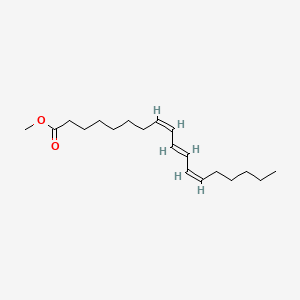

![3-[4-(Difluoromethoxy)phenyl]-5-naphthalen-2-yloxy-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B10797011.png)

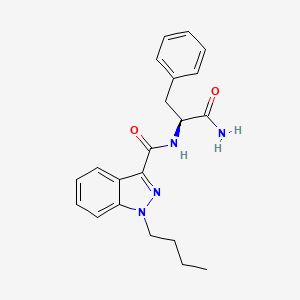
![3-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-a]pyrazin-5-amine](/img/structure/B10797034.png)
![4-[1-(4-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-N,N-dimethyl-4-oxobutanamide](/img/structure/B10797046.png)
![2-[4-[[1-(4-chlorophenyl)-2,5-dimethylpyrrol-3-yl]methylamino]piperidin-1-yl]-N-methylacetamide](/img/structure/B10797066.png)
